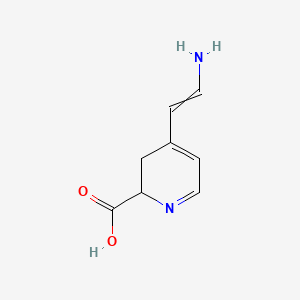

4-(2-Aminoethenyl)-2,3-dihydropyridine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-Aminoethenyl)-2,3-dihydropyridine-2-carboxylic acid is a heterocyclic compound containing both nitrogen and carboxylic acid functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethenyl)-2,3-dihydropyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzaldehyde and thiourea, the reaction proceeds through intermediate stages involving condensation and cyclization to form the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as solvent-free microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-Aminoethenyl)-2,3-dihydropyridine-2-carboxylic acid undergoes various chemical reactions including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino or carboxylic acid groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Pharmacological Applications

-

Anticancer Activity

- Mechanism : Research indicates that modifications in the dihydropyridine structure can lead to significant anticancer properties. These compounds often induce apoptosis and disrupt cell cycle progression in cancer cells.

- Case Study : A study demonstrated that derivatives of dihydropyridine showed selective cytotoxicity towards various cancer cell lines. For instance, compounds with specific substitutions exhibited enhanced activity against breast cancer cells (MCF-7) and lung cancer cells (A549) by interfering with DNA synthesis and repair mechanisms .

-

Antimicrobial Properties

- Mechanism : The presence of an amino group in the structure may enhance the compound's ability to disrupt microbial cell membranes, leading to antimicrobial activity against a range of pathogens.

- Research Findings : In vitro studies have shown that derivatives of dihydropyridine exhibit minimum inhibitory concentrations (MICs) against bacteria such as Staphylococcus aureus and fungi like Candida albicans, indicating potential as antimicrobial agents .

-

Neuropharmacological Effects

- Mechanism : The compound's structural features suggest it may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.

- Experimental Evidence : Preliminary studies have indicated that related compounds can modulate serotonin and dopamine pathways, suggesting applications in treating mood disorders or neurodegenerative diseases .

Synthesis and Structural Variations

The synthesis of 4-(2-Aminoethenyl)-2,3-dihydropyridine-2-carboxylic acid can be achieved through various methods involving the reaction of pyridine derivatives with specific reagents. Structural variations can lead to different biological activities, making this compound a versatile scaffold for drug development.

Mécanisme D'action

The mechanism by which 4-(2-Aminoethenyl)-2,3-dihydropyridine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For instance, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Aminothiazole: Known for its antimicrobial and anticancer activities.

Imidazole: Widely used in pharmaceuticals and agrochemicals.

Indole: Exhibits a broad range of biological activities including antiviral and anticancer properties.

Uniqueness

4-(2-Aminoethenyl)-2,3-dihydropyridine-2-carboxylic acid is unique due to its specific structural features that confer distinct chemical reactivity and biological activity. Its combination of amino and carboxylic acid groups within a heterocyclic framework makes it a versatile compound for various applications.

Activité Biologique

4-(2-Aminoethenyl)-2,3-dihydropyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, cytotoxicity, and in silico studies related to this compound, drawing from diverse research findings.

Synthesis of the Compound

The synthesis of this compound typically involves the activation of various ynones with triflic anhydride, followed by a nucleophilic addition of bis(trimethylsilyl) ketene acetals. This method has been shown to yield good results, producing a series of dihydropyridine carboxylic acids that can be characterized through common spectroscopic methods .

In Vitro Studies

Recent studies have evaluated the cytotoxic activity of synthesized derivatives against several cancer cell lines. The compounds were tested using the sulforhodamine B (SRB) assay to determine their effectiveness in inhibiting cell growth. Notably, several derivatives showed promising results:

| Compound | IC50 (μM) | Cell Line Tested |

|---|---|---|

| 3a | 7.94 ± 1.6 | HCT-15 (Colorectal) |

| 3b | 9.24 ± 0.9 | HCT-15 |

| 3f | 15.47 ± 0.72 | HCT-15 |

| 3i | 20.96 ± 5.2 | HCT-15 |

| Cisplatin | 21.4 ± 0.9 | HCT-15 |

| Gefitinib | 10.4 ± 1.8 | HCT-15 |

Compounds 3a and 3b exhibited lower IC50 values compared to standard chemotherapeutics like Cisplatin and Gefitinib, indicating their potential as effective antineoplastic agents .

The mechanism underlying the cytotoxic effects of these compounds may involve interactions with proteins associated with apoptosis pathways, such as PARP-1. Docking studies suggest that these compounds can effectively bind to target proteins, potentially leading to enhanced apoptosis in cancer cells .

In Silico Studies

In silico studies utilizing density functional theory (DFT) provided insights into the physicochemical properties and molecular interactions of the synthesized compounds. These studies confirmed that compounds 3a and 3b possess characteristics favorable for oral bioavailability, which is crucial for drug development .

Case Studies and Comparative Analysis

Several studies have highlighted the biological activity of dihydropyridine derivatives beyond anticancer properties:

- Antimicrobial Activity : Related compounds have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting a broader therapeutic potential .

- Antiviral Properties : Some dihydropyridine derivatives have been reported to exhibit antiviral activities, particularly against HIV, indicating their versatility as therapeutic agents .

Propriétés

IUPAC Name |

4-(2-aminoethenyl)-2,3-dihydropyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-3-1-6-2-4-10-7(5-6)8(11)12/h1-4,7H,5,9H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLZUCXIQGPPJFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=CC=C1C=CN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30723619 |

Source

|

| Record name | 4-(2-Aminoethenyl)-2,3-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30723619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104331-26-2 |

Source

|

| Record name | 4-(2-Aminoethenyl)-2,3-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30723619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.